molecular formula C14H28N2 B14683381 N,N'-Bis(1-methylpropylidene)-1,6-hexanediamine CAS No. 36888-36-5

N,N'-Bis(1-methylpropylidene)-1,6-hexanediamine

Cat. No.: B14683381
CAS No.: 36888-36-5
M. Wt: 224.39 g/mol
InChI Key: COEITCNWTMGMTR-UHFFFAOYSA-N
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Description

N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine is an organic compound with the molecular formula C12H24N2. This compound is characterized by the presence of two imine groups attached to a hexane backbone. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine typically involves the condensation reaction between 1,6-hexanediamine and 2-butanone. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imine groups. The reaction mixture is usually heated to reflux, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine undergoes various chemical reactions, including:

    Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine groups can be reduced to form primary amines.

    Substitution: The imine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a cross-linking agent in protein and enzyme studies.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of polymers, resins, and adhesives.

Mechanism of Action

The mechanism of action of N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine involves its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles. The imine groups can interact with various molecular targets, leading to the formation of covalent bonds and subsequent biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine
  • N,N’-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine

Uniqueness

N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine is unique due to its linear hexane backbone, which imparts different steric and electronic properties compared to its cyclic counterparts. This uniqueness makes it suitable for specific applications where linearity and flexibility are advantageous.

Properties

CAS No.

36888-36-5

Molecular Formula

C14H28N2

Molecular Weight

224.39 g/mol

IUPAC Name

N-[6-(butan-2-ylideneamino)hexyl]butan-2-imine

InChI

InChI=1S/C14H28N2/c1-5-13(3)15-11-9-7-8-10-12-16-14(4)6-2/h5-12H2,1-4H3

InChI Key

COEITCNWTMGMTR-UHFFFAOYSA-N

Canonical SMILES

CCC(=NCCCCCCN=C(C)CC)C

Origin of Product

United States

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